molecular formula C20H19N3O2 B2571320 N-([3,3'-bipyridin]-5-ylmethyl)-2-ethoxybenzamide CAS No. 2191214-16-9

N-([3,3'-bipyridin]-5-ylmethyl)-2-ethoxybenzamide

Cat. No. B2571320
CAS RN: 2191214-16-9
M. Wt: 333.391
InChI Key: ZBWORLAVLARRGI-UHFFFAOYSA-N
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Description

N-([3,3'-bipyridin]-5-ylmethyl)-2-ethoxybenzamide, also known as BPyEB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, biochemistry, and materials science.

Scientific Research Applications

Antimicrobial and Antioxidant Activities

Studies on secondary metabolites from endophytic fungi have revealed compounds with notable antimicrobial, antioxidant, and cytotoxic activities. For example, compounds isolated from the endophytic fungus Botryosphaeria dothidea have shown significant inhibition of bacterial growth and potent antifungal activity against plant pathogens. These findings suggest that related benzamide derivatives, including N-([3,3'-bipyridin]-5-ylmethyl)-2-ethoxybenzamide, could be explored for their potential antimicrobial and antioxidant properties (Jian Xiao et al., 2014).

Liquid Crystal Properties

The mesomorphic properties of benzamide derivatives have been studied, with research indicating that certain N-alkoxybenzamidates exhibit liquid crystallinity. This suggests that structurally similar compounds, such as this compound, might also possess interesting liquid crystal properties, which could have applications in electronic displays and optical devices (H. Kise et al., 1978).

Inhibition of Bacterial Cell Division

Research has shown that benzamide derivatives can effectively inhibit the bacterial cell division protein FtsZ, leading to the development of potent antistaphylococcal compounds. This highlights the potential of this compound and related molecules in the development of new antibacterial agents with improved pharmaceutical properties (D. Haydon et al., 2010).

Catalysis and Organic Synthesis

Studies on Rhodium(III)-catalyzed annulations and C-H activation involving benzamide derivatives demonstrate their utility in facilitating chemodivergent cyclizations. This suggests a potential area of application for this compound in catalysis and organic synthesis, offering pathways for the construction of complex molecules (Youwei Xu et al., 2018).

properties

IUPAC Name

2-ethoxy-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-2-25-19-8-4-3-7-18(19)20(24)23-12-15-10-17(14-22-11-15)16-6-5-9-21-13-16/h3-11,13-14H,2,12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWORLAVLARRGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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